2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine
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Overview
Description
2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine is a heterocyclic compound characterized by the presence of a pyrazine ring substituted with hydrazinyl and trifluoromethylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine typically involves the reaction of 2-chloro-6-((trifluoromethyl)thio)pyrazine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atom with the hydrazinyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce hydrazones .
Scientific Research Applications
2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. Additionally, the trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
- 2-Hydrazinyl-6-(trifluoromethyl)pyridine
- 2-Hydrazinyl-3-((trifluoromethyl)thio)pyrazine
- 2-Hydrazinyl-6-(trifluoromethylthio)anisole
Comparison: Compared to these similar compounds, 2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine is unique due to the specific positioning of the trifluoromethylthio group on the pyrazine ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1246471-21-5 |
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Molecular Formula |
C5H5F3N4S |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
[6-(trifluoromethylsulfanyl)pyrazin-2-yl]hydrazine |
InChI |
InChI=1S/C5H5F3N4S/c6-5(7,8)13-4-2-10-1-3(11-4)12-9/h1-2H,9H2,(H,11,12) |
InChI Key |
YEJFTXMEJVBFPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)SC(F)(F)F)NN |
Origin of Product |
United States |
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